1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the same carbon atom, along with a methyl group on the cyclobutane ring. This compound is often used in various scientific research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylcyclobutanone with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylcyclobutane-1-carboxylic acid hydrochloride
- 1-Amino-4-methylcyclobutane-1-carboxylic acid hydrochloride
- 1-Amino-3-ethylcyclobutane-1-carboxylic acid hydrochloride
Uniqueness
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the methyl group on the cyclobutane ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQVKYOPRSIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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